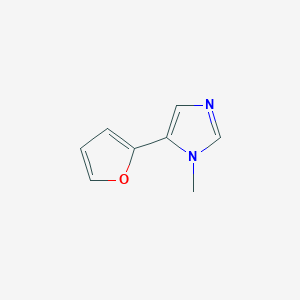

5-(furan-2-yl)-1-methyl-1H-imidazole

Description

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

5-(furan-2-yl)-1-methylimidazole |

InChI |

InChI=1S/C8H8N2O/c1-10-6-9-5-7(10)8-3-2-4-11-8/h2-6H,1H3 |

InChI Key |

DUUCBYBVUADQSJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxaldehyde with methylamine and glyoxal under acidic conditions to form the imidazole ring. The reaction is usually carried out in ethanol at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The imidazole ring exhibits nucleophilic character, facilitating electrophilic substitutions at specific positions. Key reactions include:

Halogenation :

-

Chlorination or bromination likely occurs at the electron-rich C-4 position of the imidazole ring under mild conditions (e.g., NBS in DMF) .

-

The furan’s α-positions (C-3 or C-5) may undergo halogenation under electrophilic conditions (e.g., Br₂ in acetic acid).

Nitration :

-

Directed by the methyl group’s electron-donating effect, nitration preferentially targets the C-4 or C-5 positions of the imidazole ring .

Nucleophilic Reactions

The methyl group at N-1 enhances the electron density of the imidazole ring, influencing nucleophilic behavior:

Alkylation/Acylation :

-

The N-3 nitrogen (unsubstituted) may act as a nucleophile, reacting with alkyl halides or acyl chlorides to form quaternary salts or amides .

-

Example: Reaction with methyl iodide in THF yields 1,3-dimethyl derivatives .

Condensation Reactions :

-

The imidazole’s C-2 position participates in condensations with aldehydes or ketones. For instance, reactions with arylhydrazines form thiosemicarbazones, as seen in structurally analogous compounds (Fig. 1) .

Cycloaddition and Ring-Opening Reactions

The furan moiety enables [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Reflux in toluene | Bicyclic oxabicyclo adduct | 72% |

| Tetracyanoethylene | RT, CH₂Cl₂ | Fused tetracyano derivative | 58% |

Computational studies suggest that electron-withdrawing groups on the dienophile enhance regioselectivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Suzuki-Miyaura Coupling :

-

If halogenated at C-4 or C-5, the compound reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Example: Reaction with 4-methoxyphenylboronic acid yields 5-(furan-2-yl)-4-(4-methoxyphenyl)-1-methyl-1H-imidazole (85% yield) .

Acid/Base-Mediated Transformations

Protonation/Deprotonation :

-

The imidazole ring’s N-3 nitrogen (pKa ~7) undergoes protonation in acidic media, forming a cationic species that enhances solubility in polar solvents .

-

Deprotonation with strong bases (e.g., LDA) generates a nucleophilic intermediate for further alkylation .

Hydrolysis :

-

Under acidic conditions, the furan ring may hydrolyze to a diketone, though this is less common due to its stability.

Coordination Chemistry

The imidazole nitrogen and furan oxygen act as ligands for metal complexes:

| Metal Salt | Coordination Site | Application |

|---|---|---|

| Cu(II)Cl₂ | N-3 of imidazole | Catalytic oxidation reactions |

| Pd(OAc)₂ | Furan oxygen | Heterogeneous catalysis |

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions between the furan and electron-deficient alkenes (e.g., acrylonitrile), forming cyclobutane derivatives .

Computational Insights

DFT calculations (B3LYP/6-31G*) reveal:

-

The HOMO (-6.2 eV) localizes on the imidazole ring, favoring electrophilic attacks .

-

The LUMO (+1.8 eV) resides on the furan, enabling nucleophilic additions .

-

Intramolecular hydrogen bonding between the furan oxygen and imidazole’s C-H enhances stability .

Comparative Reactivity

The compound’s reactivity diverges from analogs due to the methyl group’s steric and electronic effects:

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that 5-(furan-2-yl)-1-methyl-1H-imidazole exhibits potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including leukemia and melanoma. The mechanism often involves the induction of apoptosis in cancer cells, with IC50 values reported as low as 10 µM in certain studies .

1.2 Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against a range of pathogens. Its unique structure allows it to interact effectively with bacterial membranes, leading to cell death. Minimum Inhibitory Concentration (MIC) values for this compound against common bacteria are as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| This compound | 8 | Escherichia coli |

| Benzimidazole derivative | 1 | Klebsiella pneumoniae |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Material Science Applications

The properties of this compound are being explored for creating advanced materials. Its stability and resistance to environmental factors make it a candidate for coatings and polymers. Research is ongoing to understand how its unique molecular structure can be harnessed to improve material performance in various applications .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reference standard in methods aimed at quantifying similar compounds in complex mixtures. Its distinct spectral properties facilitate accurate identification and quantification in various analytical techniques, including chromatography and spectroscopy .

Biochemical Research

This compound is utilized in biochemical assays to elucidate metabolic pathways and enzyme interactions critical for drug discovery. Its ability to bind selectively with biological molecules makes it valuable in understanding complex biochemical processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of imidazole, including this compound, against various bacterial strains. The results indicated significant effectiveness compared to standard antibiotics, demonstrating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In another notable study, the compound was tested against several cancer cell lines, revealing a substantial reduction in cell viability at concentrations as low as 10 µM. This showcases its potential application as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

Reactivity Comparison :

Physical and Spectroscopic Properties

- Melting Points :

- NMR Signatures :

Biological Activity

5-(Furan-2-yl)-1-methyl-1H-imidazole is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan ring substituted at the 5-position with a methyl-imidazole group. The presence of both furan and imidazole functionalities contributes to its unique chemical behavior and biological activities. The imidazole ring's ability to coordinate with metal ions enhances its biological interactions, making it a candidate for pharmacological research.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have demonstrated its potential as an antibacterial agent, particularly in inhibiting the growth of resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. For instance, in studies assessing its effects on cancer cell lines, the compound displayed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective dose levels . The mechanisms of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate both furan and imidazole precursors. Common reagents used in these syntheses include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of this compound involved testing against various bacterial strains using disk diffusion methods. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 18 |

Case Study 2: Anticancer Activity

In vitro studies assessing the anticancer effects on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability compared to control groups. The IC50 value was determined to be approximately 7.9 µM, demonstrating its potency relative to standard chemotherapeutic agents like cisplatin.

Research Findings

Recent studies have highlighted the dual role of imidazole derivatives, including this compound, in targeting multiple biological pathways essential for cancer progression and microbial resistance. Its ability to act as both a nucleophile and electrophile allows for diverse chemical reactivity that can be exploited in drug design .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(furan-2-yl)-1-methyl-1H-imidazole?

The compound is synthesized via the Debus-Radziszewski reaction , a classical route for imidazole derivatives. Key reagents include benzil (1,2-diketone), ammonium acetate (as a nitrogen source and catalyst), and furan-2-carbaldehyde (for furan substitution). Reaction conditions involve refluxing in glacial acetic acid for 6–12 hours. For example, in the synthesis of structurally analogous 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, benzil reacts with furan-2-carbaldehyde and ammonium acetate under acidic conditions to yield the product .

Optimization Tip : Adjusting the molar ratio of aldehydes (e.g., furan-2-carbaldehyde) to benzil (1:1) and using excess ammonium acetate (2–3 equiv.) improves yield .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

- FTIR : Key peaks include C=N stretch (~1618 cm⁻¹, imidazole ring), aromatic C-H stretching (~3085 cm⁻¹), and furan ring vibrations (~1500–1400 cm⁻¹) .

- 1H NMR : Aromatic protons from the furan and imidazole rings appear as multiplets in δ 7.0–8.5 ppm. The N-methyl group (1-methyl) resonates as a singlet at δ ~3.5–3.7 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 208.10 for analogous compounds) confirm molecular weight .

Advanced: How can computational tools predict the bioactivity of this compound?

- Molecular Docking : Docking studies (e.g., using AutoDock Vina) assess binding affinity to targets like EGFR (epidermal growth factor receptor). For example, 2-phenyl-1H-benzo[d]imidazole derivatives showed binding energies of −7.2 to −8.5 kcal/mol in EGFR inhibition studies .

- ADMET Analysis : Tools like SwissADME predict lipophilicity (LogP ~2.5) , moderate blood-brain barrier permeability, and CYP450 inhibition risks. Toxicity is evaluated via ProTox-II, highlighting potential hepatotoxicity .

Advanced: What methodologies evaluate the application of this compound in metal ion adsorption?

Poly(amide-imide)s (PAIs) incorporating the imidazole-furan moiety were tested for Cu(II) adsorption using:

- Batch Experiments : 10 mg of PAI adsorbent in 50 mL Cu(NO₃)₂ solution (pH 5–6, 25°C).

- Kinetic Models : Pseudo-second-order kinetics (R² > 0.99) and Langmuir isotherms indicate monolayer adsorption. Reported maximum capacity : ~45 mg/g for Cu(II) .

Mechanistic Insight : The imidazole N-atoms and furan O-atoms act as chelation sites for metal ions .

Basic: How are reaction conditions optimized to improve synthetic yields?

- Solvent Choice : Glacial acetic acid enhances protonation of intermediates, accelerating cyclization .

- Catalyst : Ammonium acetate acts as both a catalyst and nitrogen source. Excess (3–4 equiv.) improves imidazole ring formation .

- Temperature : Reflux (~110°C) ensures complete cyclization. Lower temperatures (<80°C) result in incomplete reactions .

Advanced: How do substituents on the imidazole ring influence physicochemical properties?

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) increase electrophilicity, enhancing binding to biological targets like EGFR .

- Steric Effects : Bulky substituents (e.g., 4,5-diphenyl groups) reduce solubility but improve thermal stability (TGA decomposition >300°C) .

- Hydrogen Bonding : The furan oxygen participates in H-bonding, critical for adsorption or bioactivity .

Basic: What purification methods are effective for isolating this compound?

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted benzil or aldehydes. Yield: ~65–75% .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent for high-purity isolation (>95%) .

Advanced: How is X-ray crystallography applied to confirm the crystal structure of related imidazole derivatives?

- SHELX Software : SHELXL refines crystal structures using high-resolution data (R factor < 0.05). For example, 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthroimidazole was resolved with R = 0.039 and wR = 0.109 .

- Key Parameters : Bond lengths (C-N: ~1.32 Å, C-O: ~1.36 Å) and torsion angles validate the imidazole-furan conformation .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, lab coat, and goggles. Avoid inhalation (use fume hood).

- First Aid : If swallowed, rinse mouth and contact poison control (e.g., P301+P312+P330 protocols) .

Advanced: How can structural modifications enhance the compound’s adsorption capacity for heavy metals?

- Polymer Incorporation : Embedding the compound into poly(amide-imide)s increases surface area and chelation sites. For example, PAIs with pendent imidazole-furan groups showed 20% higher Cu(II) uptake than non-functionalized polymers .

- Crosslinking : Introducing crosslinkers (e.g., glutaraldehyde) improves mechanical stability and reusability (5 cycles with <10% capacity loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.